molecular formula C13H17NO2 B8499573 2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester

2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester

Cat. No.: B8499573
M. Wt: 219.28 g/mol
InChI Key: MTQIBSCPCVCWJO-UHFFFAOYSA-N
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Description

2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is an organic compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid ester group and an alkyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester typically involves the esterification of isonicotinic acid derivatives. The process generally includes the reaction of isonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of certain metabolic processes and activation of signaling cascades that lead to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(2-methylpropenyl)isonicotinic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-methyl-6-(2-methylprop-1-enyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H17NO2/c1-5-16-13(15)11-7-10(4)14-12(8-11)6-9(2)3/h6-8H,5H2,1-4H3

InChI Key

MTQIBSCPCVCWJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)C=C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-methylisonicotinic acid ethyl ester (9.92 g, 49.7 mmol), 2,4,6-tris-(2-methyl-propenyl)-cycloboroxane pyridine complex (13.0 g, 49.7 mmol, prepared in analogy to a procedure given by F. Kerins, D. F. O'Shea J. Org. Chem. 67 (2002) 4968-4971), and triphenylphosphine (1.39 g, 8.60 mmol) in DME (120 mL), a solution of 2 M aq. K2CO3 (40 mL) is added. The mixture is degassed and flushed with N2 before Pd(PPh3)4 (580 mg, 0.793 mmol) is added. The mixture is stirred at 100° C. for 20 h before it is cooled to rt, diluted with EA and washed with sat. aq. NaHCO3 (2×200 mL). The org. extract is dried over MgSO4, filtered and evaporated. The crude product is purified by CC on silica gel eluting with heptane:EA 15:1 to give 2-methyl-6-(2-methyl-propenyl)-isonicotinic acid ethyl ester (9.90 g) as a yellow oil; LC-MS: tR=0.44 min; 1H NMR (CDCl3): δ 1.43 (m, 3H), 1.98 (s, 3H), 2.09 (s, 3H), 2.63 (s, 3H), 4.34-4.46 (m, 2H), 6.39 (s, 1H), 7.50 (s, 1H), 7.56 (s, 1H).
Quantity
9.92 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
580 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-6-methylisonicotinic acid ethyl ester (9.92 g, 49.7 mmol), 2,4,6-tri-(2-methyl-propenyl)-cycloboroxane pyridine complex (13.0 g, 49.7 mmol, prepared in analogy to a procedure given by F. Kerins, D. F. O'Shea J. Org. Chem. 67 (2002) 4968-4971), and PPh3 (1.39 g, 8.60 mmol) in DME (120 mL), a solution of 2 M aq. K2CO3 (40 mL) is added. The mixture is degassed and flushed with N2 before Pd(PPh3)4 (580 mg, 0.793 mmol) is added. The mixture is stirred at 100° C. for 20 h before it is cooled to rt, diluted with EA and washed with sat. aq. NaHCO3 (2×200 mL). The org. extract is dried over MgSO4, filtered and evaporated. The crude product is purified by CC on silica gel eluting with heptane:EA 15:1 to give 2-methyl-6-(2-methyl-propenyl)-isonicotinic acid ethyl ester (9.90 g) as a yellow oil; LC-MS: tR=0.44 min, 1H NMR (CDCl3): δ 1.43 (m, 3 H), 1.98 (s, 3 H), 2.09 (s, 3 H), 2.63 (s, 3 H), 4.34-4.46 (m, 2 H), 6.39 (s, 1 H), 7.50 (s, 1 H), 7.56 (s, 1 H).
Quantity
9.92 g
Type
reactant
Reaction Step One
Name
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
580 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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